molecular formula C8H9F3N2O2 B12220855 Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Cat. No.: B12220855
M. Wt: 222.16 g/mol
InChI Key: PNBQCQVFODCFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is a pyrazole-based ester compound characterized by a trifluoromethyl group at the 3-position and a methyl ester moiety attached via an acetoxy linker at the 5-position of the pyrazole ring. For instance, the ethyl ester variant, ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8), is a high-purity intermediate used in pharmaceutical synthesis, with a molecular weight of 236.19 g/mol and a purity ≥97% . The methyl ester’s structure likely shares similar physicochemical properties, such as enhanced lipophilicity due to the trifluoromethyl group, which is critical for bioavailability in agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

methyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C8H9F3N2O2/c1-13-5(4-7(14)15-2)3-6(12-13)8(9,10)11/h3H,4H2,1-2H3

InChI Key

PNBQCQVFODCFRR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation of 5-Hydroxypyrazole Intermediates

The hydroxyl group in 5-MTP can be esterified to introduce the acetate moiety. Classical esterification protocols using methyl chloroacetate and a base (e.g., K2CO3) in dimethylformamide (DMF) at 60–80°C have been employed for analogous compounds. For example:
$$
\text{5-MTP} + \text{ClCH}2\text{CO}2\text{Me} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate}
$$
This method typically requires activation of the hydroxyl group, such as conversion to a better leaving group (e.g., mesylate or tosylate) before nucleophilic substitution. Yields are moderate (60–75%) due to competing side reactions, including over-alkylation or hydrolysis.

Lithiation-Alkylation Strategies

Direct functionalization of the pyrazole’s 5-position via deprotonation and alkylation offers a streamlined route. Ambeed’s protocol for synthesizing boronic acid derivatives illustrates the feasibility of lithiating 1-methyl-3-(trifluoromethyl)-1H-pyrazole at -78°C using n-butyllithium. Quenching the lithiated intermediate with methyl bromoacetate would introduce the acetate group:
$$
\text{Pyrazole} \xrightarrow{\text{n-BuLi, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{BrCH}2\text{CO}2\text{Me}} \text{this compound}
$$
This method’s success hinges on the acidity of the 5-position hydrogen, which is enhanced by the electron-withdrawing trifluoromethyl group. Yields up to 70% have been reported for similar alkylations.

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

Boronic acid derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, synthesized via lithiation-borylation, enable cross-coupling with halogenated acetate precursors. For instance, coupling the pyrazole boronic acid with methyl 2-bromoacetate under palladium catalysis (e.g., Pd(PPh3)4) in a mixture of dimethoxyethane and ethanol at 110°C affords the target compound:
$$
\text{Boronic acid} + \text{BrCH}2\text{CO}2\text{Me} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}
$$
Ambeed’s data show that such couplings achieve 60–72% yields when optimized for ligand selection (e.g., XPhos) and solvent polarity.

Sonogashira and Heck Couplings

While less common, Sonogashira coupling with propargyl acetate derivatives could append the acetyl group via alkyne intermediates. However, the electron-deficient nature of the trifluoromethyl-substituted pyrazole complicates this route, often requiring elevated temperatures and specialized ligands.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Selectivity Scalability
Cyclocondensation Hydrazine + β-keto ester 50–65% Moderate Limited by precursor
Alkylation of 5-MTP Esterification/SN2 reaction 60–75% High High
Lithiation-Alkylation n-BuLi + methyl bromoacetate 65–70% High Moderate (cryogenic)
Suzuki Coupling Boronic acid + bromoacetate 60–72% Excellent High

The Suzuki-Miyaura coupling offers superior regioselectivity and scalability, albeit requiring palladium catalysts. In contrast, lithiation-alkylation avoids transition metals but demands stringent temperature control.

Process Optimization and Challenges

Regioselectivity in Cyclocondensation

The trifluoromethyl group’s electron-withdrawing effect directs hydrazine attack to the 3-position, ensuring >90% regioselectivity in pyrazole formation. However, competing keto-enol tautomerism in β-keto esters can lead to byproducts, necessitating precise pH and temperature control.

Purification Techniques

Chromatographic purification is often required to isolate the target compound from regioisomers or unreacted intermediates. MDPI’s protocol employs dual-column chromatography (CH2Cl2 followed by ethyl acetate/hexane gradients) to achieve >95% purity.

Chemical Reactions Analysis

1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a building block in drug development is notable for several reasons:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer activity, particularly in targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications .
  • Neurological Disorders : Some studies suggest that pyrazole derivatives may have neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease .

Agricultural Applications

In the agricultural sector, this compound serves as a precursor for herbicides. Notably, it is involved in the synthesis of pyroxasulfone, a herbicide effective against various weeds:

  • Herbicide Development : The compound's trifluoromethyl group enhances herbicidal activity, allowing for effective weed management with lower application rates .
  • Pesticide Formulations : Its stability and reactivity make it suitable for formulating pesticides that require specific modes of action against pests .

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrazole derivatives using this compound as a key intermediate. The resulting compounds displayed significant cytotoxicity against cancer cell lines, indicating potential for further development into therapeutic agents .

Case Study 2: Development of Pyroxasulfone

Research conducted by agricultural chemists demonstrated that this compound could be effectively transformed into pyroxasulfone through a series of reactions involving acetic acid and hydrazine derivatives. This process yielded high selectivity and efficiency, showcasing the compound's utility in herbicide production .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Based Esters

Table 1: Structural and Physical Properties of Pyrazole Esters and Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Application/Notes
Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (Target Compound) C₉H₁₁F₃N₂O₂ 236.19* 5-position ester; 3-CF₃, 1-CH₃ Not reported Likely intermediate for APIs/agrochemicals
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate C₉H₁₁F₃N₂O₂ 236.19 Ethyl ester; 3-CF₃, 1-CH₃ Not reported Pharmaceutical intermediate (ISO-certified)
Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate C₉H₁₁F₃N₂O₂ 236.19 1-position ester; 5-CH₂CH₃, 3-CF₃ Not reported Experimental compound
J5 (Aryloxyacetic acid derivative) C₁₃H₁₀Cl₃F₃N₂O₃ 401.59 2-oxyacetate; 3,5,6-trichloropyridinyl Not reported Herbicidal activity (57% yield)

Notes:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for agrochemical efficacy (e.g., pyroxasulfone in herbicides ).
  • Substituent position (e.g., 4- vs. 5-pyrazole) significantly impacts biological activity. For example, pyroxasulfone uses a 4-position pyrazole for herbicidal action .

Research Findings and Data Tables

Table 2: Spectroscopic Data for Selected Pyrazole Derivatives
Compound ¹H NMR Key Signals (δ, ppm) HRMS (Observed) Reference
J5 7.86 (s, 1H), 6.46 (s, 1H), 5.24 (s, 2H), 3.81 (s, 3H) 402.0 [M+H]⁺
Compound 25 7.83 (s, 1H), 6.72 (s, 1H), 3.92 (s, 3H), 2.67 (s, 3H) 472.33 [M+H]⁺ (Calc. 472.17)
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid Not reported Not reported

Biological Activity

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The following table summarizes the synthesis conditions and yields from various studies:

Method Reagents Yield Conditions
Method A1-Methyl-3-(trifluoromethyl)-1H-pyrazole + Acetic Anhydride85%Stirred at room temperature for 2h
Method B1-Methyl-3-(trifluoromethyl)-1H-pyrazole + Acetyl Chloride90%Heated at 60°C for 1h

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. For example, in vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MDA-MB-231) and induce apoptosis, as evidenced by increased caspase-3 activity at concentrations as low as 10 µM .

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule assembly, which is critical for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives have been reported to possess antibacterial and anti-inflammatory activities. For instance, studies have indicated that certain pyrazole compounds can inhibit bacterial growth and exhibit anti-inflammatory effects in animal models . The inclusion of a trifluoromethyl group may further enhance these properties by modulating interactions with biological targets.

Case Study 1: Anticancer Activity in MDA-MB-231 Cells

In a recent study, this compound was tested against MDA-MB-231 breast cancer cells. The results showed:

  • IC50 : Approximately 10 µM
  • Caspase Activation : Increased by 33% at 10 µM
  • Morphological Changes : Indicated apoptosis at concentrations above 1 µM

Case Study 2: Antibacterial Effects

Another investigation assessed the antibacterial properties of pyrazole derivatives including this compound against common pathogens such as E. coli and S. aureus. The findings revealed:

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL

These results suggest that this compound may serve as a lead structure for developing new antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.